2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile
Overview
Description
2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a chemical compound with the molecular formula C11H6ClN3O and a molecular weight of 231.64 g/mol . It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound is characterized by the presence of a chloropyrimidine ring and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile typically involves the reaction of 6-chloropyrimidine-4-ol with 2-fluorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the chloropyrimidine is replaced by the benzonitrile group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) in a polar solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(2-cyanophenoxy)pyrimidine
- 2-(4-Cyanoanilino)-4,6-dichloropyrimidine
- 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile
Uniqueness
2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is unique due to its specific combination of a chloropyrimidine ring and a benzonitrile moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, which can be leveraged in research and industrial applications .
Properties
IUPAC Name |
2-(6-chloropyrimidin-4-yl)oxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-4-2-1-3-8(9)6-13/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEZGHPSXFUFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679449 | |
Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913846-53-4 | |
Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 913846-53-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-6-(2-cyanophenoxy)pyrimidine in Azoxystrobin synthesis and why is the synthetic route described in the research paper advantageous?
A1: 4-Chloro-6-(2-cyanophenoxy)pyrimidine is a crucial intermediate in the synthesis of Azoxystrobin []. The research paper highlights a novel synthesis method for this compound that offers several advantages over traditional approaches [].
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